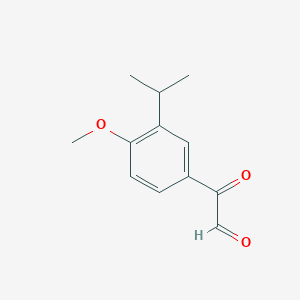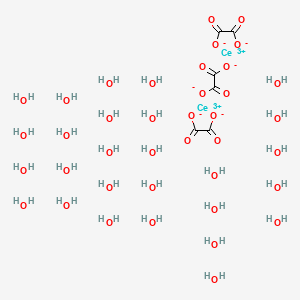
cerium(3+);oxalate;heptacosahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cerium(3+);oxalate;heptacosahydrate, also known as cerium(III) oxalate heptacosahydrate, is an inorganic cerium salt of oxalic acid. It is a white crystalline solid with the chemical formula Ce₂(C₂O₄)₃·27H₂O. This compound is slightly soluble in water and is known for its use in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cerium(III) oxalate heptacosahydrate can be synthesized through a precipitation technique. One common method involves reacting cerium(III) chloride with oxalic acid under controlled conditions. The reaction typically takes place in an aqueous solution, where cerium(III) ions react with oxalate ions to form cerium(III) oxalate, which then precipitates out of the solution .
[ \text{2 CeCl}_3 + 3 \text{H}_2\text{C}_2\text{O}_4 \rightarrow \text{Ce}_2(\text{C}_2\text{O}_4)_3 + 6 \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of cerium(III) oxalate heptacosahydrate often involves large-scale precipitation techniques. The process may be enhanced by applying external magnetic fields to control the morphology and size of the particles. This method ensures the production of high-purity cerium(III) oxalate with consistent particle size and shape .
Chemical Reactions Analysis
Types of Reactions
Cerium(III) oxalate heptacosahydrate undergoes various chemical reactions, including:
Oxidation: Cerium(III) can be oxidized to cerium(IV) under specific conditions.
Reduction: Cerium(IV) can be reduced back to cerium(III).
Precipitation: Cerium(III) oxalate can precipitate out of solution when reacted with oxalic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Precipitation: Oxalic acid is the primary reagent used for precipitation reactions.
Major Products Formed
Oxidation: Cerium(IV) oxalate.
Reduction: Cerium(III) oxalate.
Precipitation: Cerium(III) oxalate heptacosahydrate.
Scientific Research Applications
Cerium(III) oxalate heptacosahydrate has a wide range of applications in scientific research:
Mechanism of Action
The exact mechanism of action of cerium(III) oxalate heptacosahydrate is not fully understood. it is known that cerium ions can interact with biological molecules due to their similarity to calcium ions. This interaction can affect various physiological processes, including blood coagulation and neuronal functions . In industrial applications, cerium(III) oxalate acts as a precursor to cerium oxide, which exhibits catalytic properties by facilitating redox reactions .
Comparison with Similar Compounds
Cerium(III) oxalate heptacosahydrate can be compared with other cerium compounds, such as:
Cerium(IV) oxide (CeO₂): Known for its catalytic properties and use in automotive exhaust systems.
Cerium(III) nitrate (Ce(NO₃)₃): Used in the preparation of other cerium compounds and as a catalyst.
Cerium(III) chloride (CeCl₃): Commonly used in organic synthesis and as a precursor for other cerium compounds.
Cerium(III) oxalate heptacosahydrate is unique due to its specific hydration state and its use as a precursor for high-purity cerium oxide production .
Properties
Molecular Formula |
C6H54Ce2O39 |
|---|---|
Molecular Weight |
1030.7 g/mol |
IUPAC Name |
cerium(3+);oxalate;heptacosahydrate |
InChI |
InChI=1S/3C2H2O4.2Ce.27H2O/c3*3-1(4)2(5)6;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h3*(H,3,4)(H,5,6);;;27*1H2/q;;;2*+3;;;;;;;;;;;;;;;;;;;;;;;;;;;/p-6 |
InChI Key |
SWSFODGOALPOEU-UHFFFAOYSA-H |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[Ce+3].[Ce+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((2-(4-Fluorophenyl)-2-oxoethyl)thio)-3-isopropylbenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13121684.png)

![3-Bromo-6-methyl-1H-thieno[3,2-c]pyrazole](/img/structure/B13121695.png)
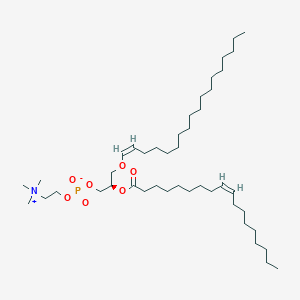


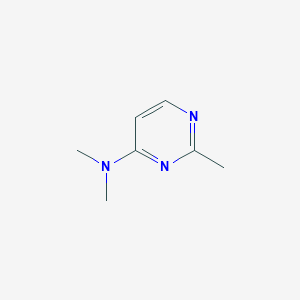
![2-(Difluoromethyl)thiazolo[5,4-c]pyridine](/img/structure/B13121751.png)

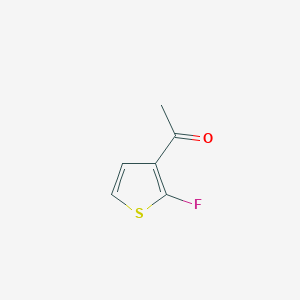
![6-(Difluoromethoxy)-2-methoxy-1H-benzo[d]imidazole](/img/structure/B13121762.png)


